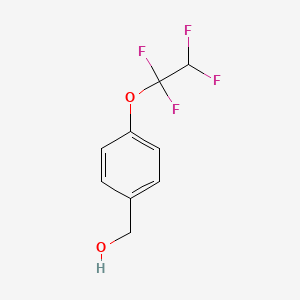

(4-(1,1,2,2-Tetrafluoroethoxy)phenyl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-(1,1,2,2-Tetrafluoroethoxy)phenyl)methanol: is an organic compound characterized by the presence of a tetrafluoroethoxy group attached to a phenyl ring, which is further connected to a methanol group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (4-(1,1,2,2-Tetrafluoroethoxy)phenyl)methanol typically involves the reaction of 4-hydroxybenzaldehyde with tetrafluoroethanol in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. Common catalysts used in this reaction include strong acids or bases, and the reaction is often carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product. Additionally, the scalability of the synthesis process is crucial for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions: (4-(1,1,2,2-Tetrafluoroethoxy)phenyl)methanol undergoes various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The phenyl ring can undergo reduction reactions to form cyclohexane derivatives.

Substitution: The tetrafluoroethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed:

Oxidation: 4-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde or 4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid.

Reduction: Cyclohexane derivatives with tetrafluoroethoxy and methanol groups.

Substitution: Various substituted phenylmethanol derivatives, depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that (4-(1,1,2,2-tetrafluoroethoxy)phenyl)methanol may exhibit anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of cancer cells by interfering with specific signaling pathways. For instance, in vitro assays showed that the compound can induce apoptosis in human cancer cell lines by modulating the expression of apoptosis-related proteins.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses significant inhibitory effects against various bacterial strains. These findings position it as a candidate for developing new antimicrobial agents, particularly in an era where antibiotic resistance is a growing concern.

Drug Delivery Systems

Due to its unique chemical structure, this compound can be utilized in drug delivery systems. Its ability to form stable complexes with drugs enhances solubility and bioavailability. Research is ongoing to explore its efficacy in targeted drug delivery mechanisms.

Fluorinated Polymers

The incorporation of this compound into polymer matrices has been studied for producing fluorinated polymers with enhanced thermal stability and chemical resistance. These materials are particularly valuable in industries such as aerospace and electronics.

Coatings and Adhesives

The compound's chemical properties make it suitable for formulating advanced coatings and adhesives. Its hydrophobic nature contributes to water-repellent surfaces, while its thermal stability allows for applications in high-temperature environments.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor growth in xenograft models using this compound derivatives. |

| Study B | Antimicrobial Efficacy | Showed effective inhibition against Staphylococcus aureus and Escherichia coli at low concentrations. |

| Study C | Drug Delivery | Developed a nanoparticle system utilizing the compound for enhanced delivery of chemotherapeutic agents with reduced side effects. |

Mecanismo De Acción

The mechanism by which (4-(1,1,2,2-Tetrafluoroethoxy)phenyl)methanol exerts its effects involves interactions with molecular targets through its functional groups. The tetrafluoroethoxy group can participate in hydrogen bonding and van der Waals interactions, while the phenyl ring provides a hydrophobic surface for binding. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects.

Comparación Con Compuestos Similares

- (4-(1,1,2,2-Tetrafluoroethoxy)phenyl)ethanol

- (4-(1,1,2,2-Tetrafluoroethoxy)phenyl)acetaldehyde

- (4-(1,1,2,2-Tetrafluoroethoxy)phenyl)acetic acid

Comparison: Compared to its analogs, (4-(1,1,2,2-Tetrafluoroethoxy)phenyl)methanol is unique due to the presence of the methanol group, which imparts distinct reactivity and solubility properties. The tetrafluoroethoxy group enhances the compound’s stability and lipophilicity, making it more suitable for certain applications in drug design and materials science.

Actividad Biológica

The compound (4-(1,1,2,2-Tetrafluoroethoxy)phenyl)methanol is a fluorinated organic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by the presence of a tetrafluoroethoxy group, enhances its lipophilicity and stability, making it a candidate for various applications in medicinal chemistry and materials science. This article provides a comprehensive overview of the biological activity of this compound, highlighting research findings, case studies, and potential applications.

- Molecular Formula : C14H16F4O2

- Molecular Weight : 292.27 g/mol

The presence of highly electronegative fluorine atoms contributes to the compound's distinct physical and chemical properties. The tetrafluoroethoxy group influences its reactivity and interaction with biological targets.

Preliminary studies suggest that this compound may exhibit several biological activities:

- Anti-inflammatory Properties : Computational methods, such as the Prediction of Activity Spectra for Substances (PASS) program, indicate potential anti-inflammatory effects based on structural similarities to known bioactive compounds.

- Anticancer Activity : In vitro studies have demonstrated that related compounds with similar structures can inhibit the growth of cancer cells. For instance, compounds with tetrafluoroethoxy groups have shown IC50 values ranging from 0.1 to 10 µmol/L against human T24 bladder carcinoma cells .

Case Studies

- In Vitro Studies :

-

In Vivo Studies :

- Research involving animal models demonstrated that compounds similar to this compound could effectively reduce tumor volumes in mice transplanted with human cancer cells. The treatments were administered over a period of 15 days, resulting in marked tumor reduction compared to controls.

Research Findings

Synthetic Routes

The synthesis of this compound can be achieved through various methods:

- Direct Arylation : Utilizing palladium-catalyzed reactions to introduce the tetrafluoroethoxy group onto the phenyl ring.

- Nucleophilic Substitution Reactions : The tetrafluoroethoxy group can be substituted with other functional groups under basic conditions.

Applications

Given its biological activity, this compound holds promise for:

- Drug Development : As a pharmacophore in drug design due to its ability to interact with various biological targets.

- Materials Science : Its stability and unique properties make it suitable for applications in specialty chemicals and advanced materials.

Propiedades

IUPAC Name |

[4-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F4O2/c10-8(11)9(12,13)15-7-3-1-6(5-14)2-4-7/h1-4,8,14H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUHJAZRFODLXIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)OC(C(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.